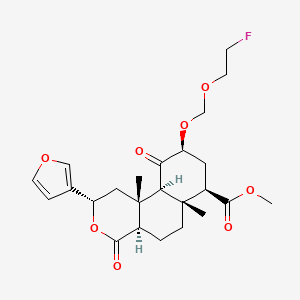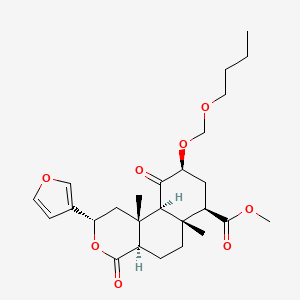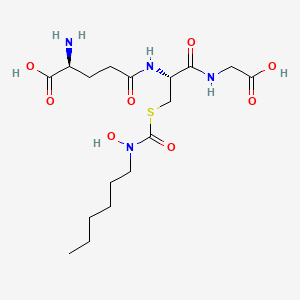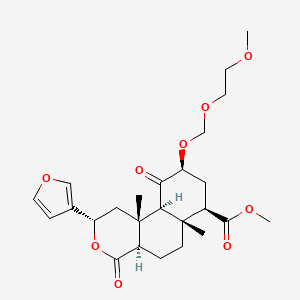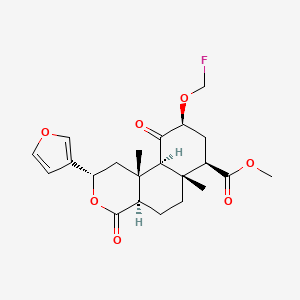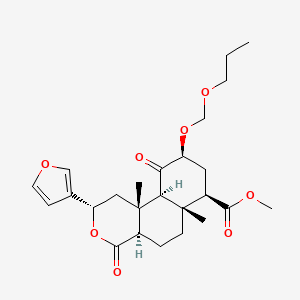![molecular formula C14H11KO6S B10853120 potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate](/img/structure/B10853120.png)
potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate is a complex organic compound with a unique structure that includes both phenolic and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate typically involves the reaction of 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol with potassium hydroxide and a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the phenolic hydroxyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically isolated through crystallization or precipitation methods .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to hydroquinones under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s phenolic and sulfonate groups make it useful in studying enzyme interactions and as a model compound for biological systems.
Medicine: Research into its potential therapeutic applications includes its use as an antioxidant and in drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism by which potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonate group enhances solubility and reactivity. These interactions can influence enzyme activity, cellular signaling pathways, and redox processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-5-[(E)-2-(4-hydroxyphenyl)vinyl]phenyl D-glucopyranoside: This compound shares a similar phenolic structure but includes a glucopyranoside group instead of a sulfonate group.
Indole Derivatives: Compounds such as indole-3-acetic acid have similar aromatic structures and biological activities.
Uniqueness
Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate is unique due to its combination of phenolic and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions .
Eigenschaften
Molekularformel |
C14H11KO6S |
|---|---|
Molekulargewicht |
346.40 g/mol |
IUPAC-Name |
potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate |
InChI |
InChI=1S/C14H12O6S.K/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+; |
InChI-Schlüssel |
DBEZAQWZIMHBRG-TYYBGVCCSA-M |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)[O-])O)OS(=O)(=O)O.[K+] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)[O-])O)OS(=O)(=O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


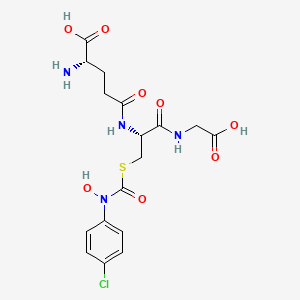
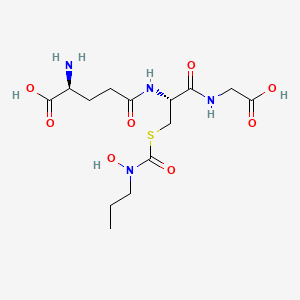

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
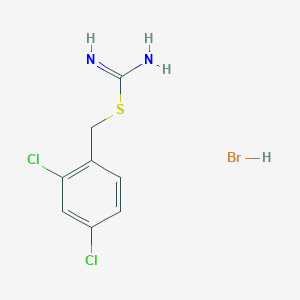
![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)
![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)
